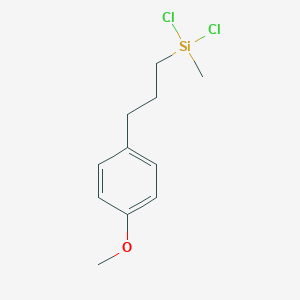

3-(4-Methoxyphenyl)propylmethyldichlorosilane

Vue d'ensemble

Description

3-(4-Methoxyphenyl)propylmethyldichlorosilane (PMDMS) is an organosilicon compound used in the synthesis of organic compounds and in the production of materials and products. It is a colorless liquid with a characteristic odor and is highly flammable. PMDMS is commonly used in the synthesis of organic compounds, such as polymers, polysiloxanes, and polysilanes. It is also used in the production of materials and products, such as rubber, plastics, coatings, and adhesives.

Applications De Recherche Scientifique

Band Gap Modifications in Functionalized Polymers

A study by Cleij, King, and Jenneskens (2000) in "Macromolecules" explores the modifications in band gap energy levels of polysilanes, which include compounds like poly(4-methoxyphenylmethylsilane). Such modifications are crucial for applications in optoelectronic devices, impacting the stability and interaction with inorganic substrates (Cleij, King, & Jenneskens, 2000).

Food Contact Material Safety

The EFSA Journal (2011) contains a study by Sundh et al. on the safety evaluation of alpha-dimethyl-3-(4'-hydroxy-3'-methoxyphenyl)propylsilyloxy, a related compound, for use in food contact materials. It concludes there is no safety concern for consumers when used as a comonomer in siloxane modified polycarbonate (Sundh et al., 2011).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) in "Molecules" investigate derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing their antioxidant activity and anticancer potential against human glioblastoma and breast cancer cell lines, highlighting its potential in medical applications (Tumosienė et al., 2020).

Synthesis and Properties of Novel Polymers

A study by Wang and Weber (1993) in "Macromolecules" discusses the synthesis of 1-[ω-Methoxyoligo(oxyethylene)propyl]-1-methyl-1-silacyclopent-3-enes, related to 3-(4-Methoxyphenyl)propylmethyldichlorosilane. This research is significant for developing novel polymers with unique properties, such as low glass transition temperatures (Wang & Weber, 1993).

Development of Oligo(dimethylsiloxanes) with Terminal Hydroxyphenyl Groups

Research by Zheneva et al. (2004) in "Polymer Science" examines α,ω-bis[3-(4-Hydroxy-3-methoxyphenyl)propyl]oligodimethylsiloxanes. This study is relevant for understanding the synthesis and kinetics of oligodimethylsiloxanes, which are important in various industrial applications (Zheneva et al., 2004).

Safety and Hazards

This compound is classified as causing severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, and eye protection when handling it . It should not be inhaled, and hands should be washed thoroughly after handling . It reacts violently with water, and hydrogen chloride may be formed by reaction with water and moisture in air .

Mécanisme D'action

- However, hydroxycinnamic acids, including dihydroferulic acid, are generally associated with antioxidant and anti-inflammatory effects .

Biochemical Pathways

Pharmacokinetics

Propriétés

IUPAC Name |

dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYGTUBIAPFWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-(4-Methoxyphenyl)propylmethyldichlorosilane effective in improving the bonding between basalt fibers and phenolic resins?

A1: this compound significantly enhances the bonding between basalt fibers and phenolic resins due to its chemical structure. The silane molecule acts as a coupling agent, forming strong chemical bonds with both the fiber and the resin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)